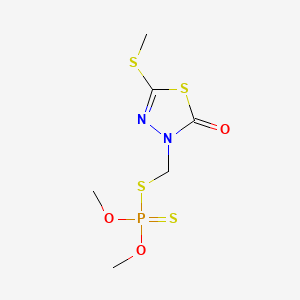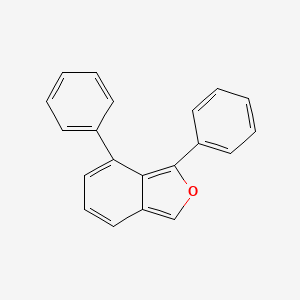![molecular formula C13H11N3O B12905933 4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one CAS No. 88875-30-3](/img/structure/B12905933.png)
4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Its chemical structure consists of a pyrimidine ring fused with an imidazole ring, with a methyl group (CH₃) at position 4 and a phenyl group (C₆H₅) at position 6.
- Exposure to PhIP occurs primarily through dietary intake, especially when consuming grilled, fried, or roasted meats.
PhIP: is a heterocyclic aromatic amine commonly found in cooked meat and other heat-processed foods. It belongs to a class of mutagens.
Métodos De Preparación
Industrial Production: While PhIP is not directly synthesized industrially, its formation during cooking processes is relevant for food safety and health considerations.
Análisis De Reacciones Químicas
Reactions: PhIP can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the context (e.g., cooking temperature, pH). For example, high-temperature cooking generates PhIP from precursors.
Major Products: The primary product is PhIP itself, but other minor derivatives may form during cooking.
Aplicaciones Científicas De Investigación
Cancer Research: PhIP is a potent carcinogen, implicated in DNA damage and mutagenesis. Researchers study its role in cancer development.
Toxicology: Investigating PhIP’s effects on human health, metabolism, and exposure levels.
Food Safety: Assessing dietary exposure and developing mitigation strategies.
Mecanismo De Acción
DNA Interaction: PhIP binds to DNA, leading to mutations and potentially cancer initiation.
Metabolic Activation: Cytochrome P450 enzymes activate PhIP, forming reactive intermediates that damage DNA.
Molecular Targets: DNA adducts and protein modifications contribute to its toxicity.
Comparación Con Compuestos Similares
Similar Compounds: Other heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) share structural features.
Uniqueness: PhIP’s prevalence in cooked meats and its specific mutagenic properties distinguish it from similar compounds.
Remember that PhIP’s health implications underscore the importance of understanding its formation, metabolism, and potential risks
Propiedades
Número CAS |
88875-30-3 |
|---|---|
Fórmula molecular |
C13H11N3O |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
4-methyl-6-phenyl-1H-imidazo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C13H11N3O/c1-9-7-12(17)15-11-8-14-13(16(9)11)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17) |
Clave InChI |
ILCOKMDEZZAZJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC2=CN=C(N12)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



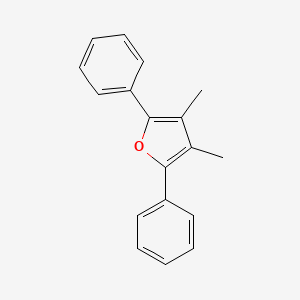
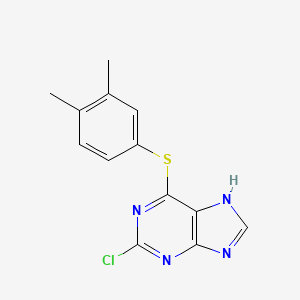
![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)
![1H-Purine, 6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B12905865.png)
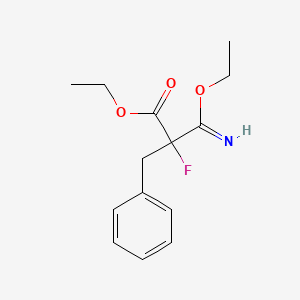
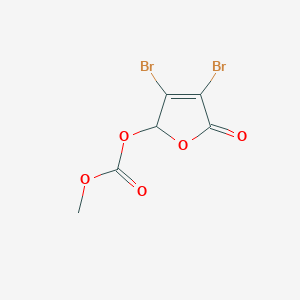

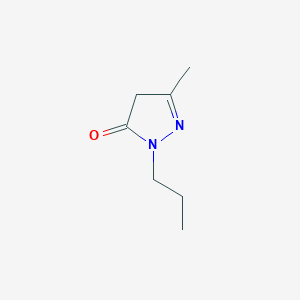
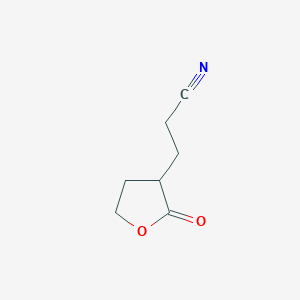
![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)
![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)
